

A Comparative Analysis of BVD-10 and Endogenous Neuropeptide Y

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Compound of Interest

Compound Name: BVD 10

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This guide provides a detailed comparative analysis of the synthetic compound BVD-10 and the endogenous neurotransmitter Neuropeptide Y (NPY). This document outlines their respective interactions with the NPY receptor family, functional effects, and the experimental methodologies used for their characterization.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most abundant neuropeptides in the mammalian brain. It is involved in a wide array of physiological processes, including the regulation of food intake, anxiety, and blood pressure.[1] NPY exerts its effects by activating a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[2] BVD-10 is a synthetic peptide antagonist that has been developed to selectively target the NPY Y1 receptor, offering a tool to investigate the specific roles of this receptor subtype.[3] Understanding the comparative pharmacology of endogenous ligands and synthetic antagonists is crucial for advancing research and developing novel therapeutics targeting the NPY system.

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of endogenous NPY and BVD-10 at various NPY receptor subtypes.

Table 1: Comparative Binding Affinities (K_i in nM)

Compound	Y1 Receptor	Y2 Receptor	Y4 Receptor	Y5 Receptor
Endogenous NPY	~0.3-1.0	~0.5-1.5	~5-15	~0.5-2.0
BVD-10	25.7	1420	2403	7100

Note: K_i values for endogenous NPY are approximate ranges compiled from multiple studies and can vary based on experimental conditions. BVD-10 data is from a specific characterization study.

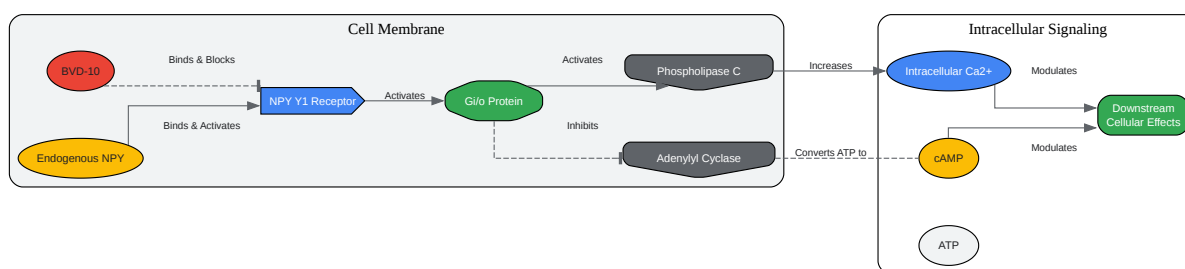
Table 2: Comparative Functional Data

Compound	Assay Type	Receptor Target	Effect	Potency (EC ₅₀ /IC ₅₀)
Endogenous NPY	cAMP Accumulation	Y1	Inhibition	~3.5 nM (EC ₅₀) [4]
Endogenous NPY	Intracellular Ca ²⁺ Mobilization	Y1	Stimulation	Sub-nanomolar to nanomolar range
Endogenous NPY	Intracellular Ca ²⁺ Mobilization	Y2	Stimulation	pEC ₅₀ of 7.80-7.86[5]
Endogenous NPY	cAMP Accumulation	Y5	Inhibition	52 pM (IC ₅₀)[6]
BVD-10	Not explicitly found	Y1	Antagonism	Not explicitly found

Signaling Pathways

Endogenous NPY activates Y1 receptors, which are coupled to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP

(cAMP) levels.[7] Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), leading to the mobilization of intracellular calcium.[8] BVD-10 acts as a competitive antagonist at the Y1 receptor, blocking the binding of endogenous NPY and thereby preventing these downstream signaling events.

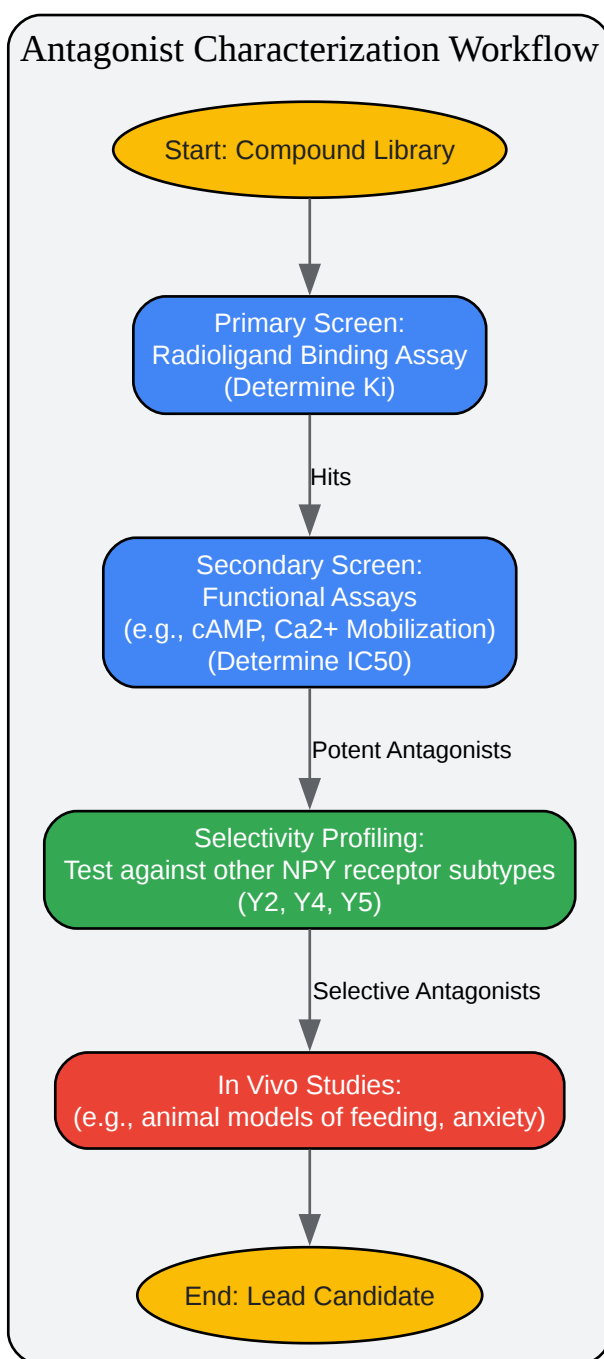


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Caption: NPY Y1 Receptor Signaling and BVD-10 Antagonism.

Experimental Workflows

The characterization of NPY receptor ligands like BVD-10 typically follows a multi-step process involving initial screening followed by detailed pharmacological evaluation.



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References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Y1 receptors for neuropeptide Y are coupled to mobilization of intracellular calcium and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y Y2 receptor and somatostatin sst2 receptor coupling to mobilization of intracellular calcium in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
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